molecular formula C20H23N5O2 B5629991 (3R*,4S*)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine

(3R*,4S*)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine

Katalognummer B5629991
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: VKGBPWKVZHMIAQ-SJORKVTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of amines with various carbonitrile or carboxylate precursors under specific conditions. For example, the synthesis of similar compounds has been achieved through reactions involving dimethylaminomethylene amino precursors with different amines, leading to the formation of pyrazolo[3,4-d]pyrimidines, as demonstrated by Makarov et al. (2003) and Kaping et al. (2016) (Makarov et al., 2003) (Kaping et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , is often characterized using techniques such as X-ray crystallography. The structural analysis reveals important details about the spatial arrangement of atoms, molecular conformations, and intermolecular interactions, which are critical for understanding the compound's chemical behavior and reactivity. For instance, Ganapathy et al. (2015) used single crystal X-ray diffraction to determine the crystal structure of a related compound, revealing the coplanarity of the pyrazole, pyridine, and pyran rings and the stabilization of the crystal packing by hydrogen bonding (Ganapathy et al., 2015).

Chemical Reactions and Properties

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by their molecular structure, particularly the presence of functional groups that can participate in various chemical reactions. These compounds can undergo cyclocondensation, nucleophilic substitution, and other reactions to yield a wide range of derivatives with diverse chemical properties. For example, El-Essawy (2010) and Behbehani et al. (2013) have reported on the synthesis of new derivatives via cyclocondensation and nucleophilic cycloaddition reactions, highlighting the versatility of these compounds in chemical synthesis (El-Essawy, 2010) (Behbehani et al., 2013).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as melting points, solubility, and crystalline structure, are essential for their practical application and handling. These properties are determined by the compound's molecular structure and intermolecular interactions. Studies like those by Ganapathy et al. (2015) provide valuable insights into these aspects through structural analysis (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are crucial for their application in chemical synthesis and other areas. These properties are influenced by the compound's electronic structure, functional groups, and molecular geometry. Research by Makarov et al. (2003) and others contribute to understanding these chemical properties by exploring the reactivity and synthesis of related compounds (Makarov et al., 2003).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The signal word for this compound is “Warning” and it has Hazard Statements H302 . It’s important to handle this compound with care and follow safety guidelines.

Eigenschaften

IUPAC Name

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-12-7-13(2)25-19(22-12)9-18(23-25)20(26)24-10-16(17(21)11-24)14-5-4-6-15(8-14)27-3/h4-9,16-17H,10-11,21H2,1-3H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGBPWKVZHMIAQ-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)N3CC(C(C3)N)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)N3C[C@@H]([C@H](C3)N)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.